Bufuralol (1-(7-Ethylbenzofuran-2-yl)-2-tert.-butylamino-1-hydroxyethane hydrochloride) [] is a synthetic compound classified as a β-adrenoceptor antagonist []. It serves as a valuable tool in scientific research, particularly in the fields of pharmacology, biochemistry, and genetics, due to its role as a probe for the cytochrome P450 (CYP) enzyme, specifically CYP2D6 [, , , , ]. Its metabolism exhibits polymorphism, making it valuable for studying interindividual variability in drug response [, , ].
The synthesis of Bufuralol can be achieved through several methods. One approach utilizes 7-ethylbenzofuran-2-carbaldehyde as the starting material []. The synthesis proceeds through a series of reactions including transcyanation, Ritter reaction, and reduction of amide []. Transcyanation can be catalyzed by oxynitrilase enzymes, such as those from almond or loquat, to introduce chirality to the molecule []. Subsequent Ritter reaction with tert-butyl alcohol and reduction of the resulting amide yield Bufuralol [].
The primary metabolic pathway of Bufuralol involves hydroxylation, predominantly at the 1''-position of the ethyl group attached to the aromatic 7-position []. This reaction is catalyzed by cytochrome P450 enzymes, primarily CYP2D6 in humans, forming 1''-hydroxybufuralol [, ]. Further oxidation or dehydrogenation of 1''-hydroxybufuralol leads to the formation of 1''-oxobufuralol []. Both metabolites exhibit β-adrenoceptor blocking activities [].
Bufuralol serves as a highly sensitive probe for assessing CYP2D6 activity, both in vitro and in vivo [, , , , , , ]. Its metabolism exhibits significant interindividual variability, largely attributed to genetic polymorphisms in the CYP2D6 gene [, , ]. This makes it a valuable tool for investigating the role of CYP2D6 in drug metabolism, drug interactions, and pharmacogenetic studies.
The polymorphic metabolism of Bufuralol, particularly its 1'-hydroxylation, has been instrumental in understanding the debrisoquine/sparteine-type polymorphism of drug oxidation [, , , , ]. This discovery has significantly impacted the field of pharmacogenetics, leading to the identification of genetic variations influencing drug response.
Bufuralol and its metabolites have been extensively used to characterize the kinetic parameters of CYP2D6 and other CYP enzymes involved in its metabolism [, , , , , , , , , , , ]. Additionally, it serves as a model substrate for investigating the inhibitory potential of various drugs and compounds on CYP2D6 activity.
The Dark Agouti rat, which exhibits deficient Bufuralol 1'-hydroxylation activity due to a natural mutation in the CYP2D gene, has been established as an animal model for studying the consequences of CYP2D deficiency []. This model aids in understanding the impact of CYP2D polymorphisms on drug response and toxicity.
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6